molecular formula C3H9HgO B13978721 Propan-2-ylmercury hydrate

Propan-2-ylmercury hydrate

Cat. No.: B13978721
M. Wt: 261.69 g/mol
InChI Key: ISUWYTJFRLGJRK-UHFFFAOYSA-N
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Description

Propan-2-ylmercury hydrate is an organomercury compound characterized by a mercury atom bonded to a propan-2-yl (isopropyl) group and associated with water molecules in its hydrated form. Organomercury compounds like this are historically significant in industrial applications (e.g., biocides, catalysts) but are now heavily regulated due to their neurotoxicity and environmental persistence.

Properties

Molecular Formula

C3H9HgO

Molecular Weight

261.69 g/mol

IUPAC Name

propan-2-ylmercury;hydrate

InChI

InChI=1S/C3H7.Hg.H2O/c1-3-2;;/h3H,1-2H3;;1H2

InChI Key

ISUWYTJFRLGJRK-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Hg].O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of propan-2-ylmercury hydrate typically involves the reaction of isopropyl alcohol with mercuric oxide in the presence of water. The reaction is carried out under controlled conditions to ensure the formation of the hydrate form of the compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to the specialized nature of the compound and the potential hazards associated with mercury compounds. laboratory-scale synthesis methods can be scaled up with appropriate safety measures and equipment.

Chemical Reactions Analysis

Types of Reactions

Propan-2-ylmercury hydrate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of mercuric oxide, while reduction can yield elemental mercury .

Scientific Research Applications

Propan-2-ylmercury hydrate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Biology: The compound is studied for its effects on biological systems, particularly its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore the potential therapeutic applications of mercury-containing compounds, including this compound.

    Industry: The compound is used in the production of certain industrial chemicals and materials.

Mechanism of Action

The mechanism of action of propan-2-ylmercury hydrate involves its interaction with biological molecules, particularly proteins and enzymes. The mercury atom in the compound can form strong bonds with sulfur-containing amino acids in proteins, leading to changes in protein structure and function. This interaction can disrupt normal cellular processes and lead to toxic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Mercury Compounds

The following table and analysis compare Propan-2-ylmercury hydrate with phenylmercury derivatives and other organomercury analogs, emphasizing structural, functional, and toxicological differences.

Table 1: Key Properties of Selected Organomercury Compounds

Compound Name CAS RN Molecular Formula Key Properties/Applications Toxicity/Regulatory Status
Propan-2-ylmercury (with trimethylsilicon)* [53364-15-1] C₃H₇Hg·(trimethylsilicon) Likely a synthetic intermediate; limited application data . High toxicity (neurotoxic, bioaccumulative).
Phenylmercury nitrate [55-68-5] C₆H₅HgNO₃ White crystalline solid; antiseptic, preservative in cosmetics/pharmaceuticals . Banned in EU due to carcinogenicity and environmental risks.
Phenylmercury hydroxide [100-57-2] C₆H₅HgOH Soluble in polar solvents; formerly used in latex production . Restricted under Stockholm Convention.
Phenylmercury octanoate [13864-38-5] C₆H₅HgO₂C₈H₁₅ Oil-soluble; agricultural fungicide . Persistent in soil; banned in most countries.
Potassium tetrachloromercurate [20582-71-2] K₂HgCl₄ Inorganic mercury salt; analytical reagent for sulfur detection . Acute toxicity; regulated lab use only.

Structural and Functional Analysis

a) Mercury Bonding and Reactivity
  • Propan-2-ylmercury derivatives : The isopropyl group (C₃H₇) bonded to mercury likely increases volatility compared to phenylmercury compounds, which have aromatic stabilization . This structural difference may influence degradation pathways and environmental mobility.
  • Phenylmercury analogs: The aromatic ring enhances stability and lipophilicity, making these compounds more persistent in biological systems. For example, phenylmercury nitrate’s solubility in water (~10 g/L) contrasts with the hydrophobic nature of phenylmercury octanoate .
b) Toxicity and Environmental Impact
  • Alkylmercury vs. Arylmercury : Propan-2-ylmercury (alkylmercury) is expected to exhibit higher neurotoxicity than phenylmercury (arylmercury) due to easier blood-brain barrier penetration, similar to methylmercury . However, phenylmercury compounds still pose significant renal and immune system risks.
  • Regulatory Status : Most phenylmercury derivatives are banned or restricted globally, while Propan-2-ylmercury’s applications remain undocumented in modern contexts, likely due to stricter regulations on alkylmercury compounds .
c) Industrial and Laboratory Use
  • Phenylmercury nitrate was historically used in vaccines and cosmetics, whereas Propan-2-ylmercury’s association with trimethylsilicon hints at niche roles in organometallic chemistry (e.g., catalysis or precursor synthesis) .
  • Potassium tetrachloromercurate, though inorganic, highlights the broader mercury compound family’s utility in analytical chemistry, contrasting with organomercury’s decline in commercial use .

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